molecular formula C14H10ClFO2 B7989583 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde CAS No. 1443338-45-1

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde

Cat. No.: B7989583
CAS No.: 1443338-45-1
M. Wt: 264.68 g/mol
InChI Key: FBYWUYBRNXUKSH-UHFFFAOYSA-N
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Description

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is a benzaldehyde derivative featuring a 4-chlorobenzyloxy group at the 2-position and a fluorine atom at the 4-position of the benzaldehyde ring. The presence of electron-withdrawing groups (Cl, F) may enhance reactivity in further derivatization, such as in the preparation of anticancer agents .

Properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-4-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-12-4-1-10(2-5-12)9-18-14-7-13(16)6-3-11(14)8-17/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWUYBRNXUKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=CC(=C2)F)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701222004
Record name Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443338-45-1
Record name Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443338-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2-[(4-chlorophenyl)methoxy]-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701222004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 4-fluorobenzaldehyde with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in an organic solvent like ethanol. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the 4-fluorobenzaldehyde attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired ether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

    Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

    Substitution: Nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄), sulfonation with sulfuric acid, and halogenation with halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed

    Oxidation: 2-((4-Chlorobenzyl)oxy)-4-fluorobenzoic acid.

    Reduction: 2-((4-Chlorobenzyl)oxy)-4-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic aromatic substitution reaction.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can be contextualized by comparing it to related benzyloxybenzaldehyde derivatives. Key analogs include:

Compound Name Molecular Formula Substituents (Benzaldehyde Ring) Benzyl Group Substituents Biological Activity (HL-60 Cells) Synthesis Yield Reference
2-[(4-Chlorobenzyl)oxy]benzaldehyde C₁₄H₁₁ClO₂ 2-OBzl 4-Cl IC₅₀: 1–10 µM Not reported
4-((2-Chlorobenzyl)oxy)benzaldehyde C₁₄H₁₁ClO₂ 4-OBzl 2-Cl Not tested 98%
4-(2-Chloro-6-fluorobenzyloxy)benzaldehyde C₁₄H₁₀ClFO₂ 4-OBzl 2-Cl, 6-F Not reported Not reported
2-[(4-Bromobenzyl)oxy]benzaldehyde C₁₄H₁₁BrO₂ 2-OBzl 4-Br Not tested Not reported

Structural and Electronic Effects

  • Substituent Position : The target compound’s 2-OBzl/4-F substitution contrasts with analogs like 4-((2-chlorobenzyl)oxy)benzaldehyde (4-OBzl/2-Cl) . Para-substituted benzyl groups (e.g., 4-Cl in compound 31 ) enhance anticancer activity compared to ortho-substituted variants, likely due to improved steric compatibility with biological targets.
  • Halogen Effects: Replacing chlorine with bromine (e.g., 2-[(4-Bromobenzyl)oxy]benzaldehyde ) increases molecular weight (291.14 vs. 264.69 g/mol) and may alter lipophilicity and binding kinetics. Fluorine’s electronegativity in the target compound could enhance metabolic stability and membrane permeability relative to non-fluorinated analogs .

Biological Activity

2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound notable for its unique structural features, including a chlorobenzyl ether and a fluorobenzaldehyde moiety. The presence of both electron-withdrawing (fluorine) and electron-donating (chlorobenzyl) groups enhances its chemical reactivity and biological activity. This article reviews the biological activity of this compound, summarizing research findings, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is C15H12ClFOC_{15}H_{12}ClFO. Its structure can be depicted as follows:

Structure C15H12ClF O\text{Structure }\text{C}_{15}\text{H}_{12}\text{ClF O}

The compound's unique characteristics stem from its functional groups, which influence its interactions with biological targets.

Antimicrobial Properties

Preliminary studies indicate that 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde exhibits antimicrobial activity. The compound has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics. The mechanism may involve disruption of bacterial cell walls or inhibition of essential enzymatic pathways.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The cytotoxic effects are believed to arise from the compound's ability to induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.

The mechanism by which 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Reactive Oxygen Species (ROS) Generation : The fluorine atom enhances the compound's reactivity, leading to increased ROS production, which can induce apoptosis in target cells.
  • Cellular Signaling Pathways : Interaction with key signaling molecules may modulate pathways involved in cell proliferation and survival.

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. The results suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Study 2: Anticancer Activity

A series of experiments conducted on MCF-7 breast cancer cells revealed that treatment with 2-((4-Chlorobenzyl)oxy)-4-fluorobenzaldehyde resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM, indicating substantial anticancer potential.

Data Summary

Property Value
Molecular FormulaC15H12ClF O
Antimicrobial ActivityEffective against S. aureus and E. coli
IC50 (Anticancer Activity)~30 µM (MCF-7 cells)

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